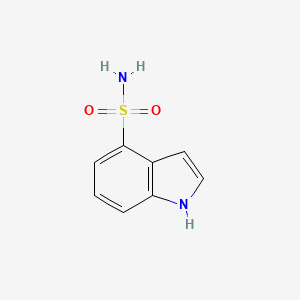

1H-indole-4-sulfonamide

CAS No.: 2229284-49-3

Cat. No.: VC5081640

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229284-49-3 |

|---|---|

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.22 |

| IUPAC Name | 1H-indole-4-sulfonamide |

| Standard InChI | InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) |

| Standard InChI Key | WOYCLZOYKGDAGG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

1H-Indole-4-sulfonamide consists of an indole backbone—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—with a sulfonamide (-SO₂NH₂) substituent at the 4-position. The IUPAC name H-indole-4-sulfonamide reflects this configuration. Key spectral identifiers include:

-

InChI:

InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) -

SMILES:

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N

The sulfonamide group enhances hydrogen-bonding capacity, critical for interactions with biological targets such as enzymes and receptors.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 196.22 g/mol |

| Formula | C₈H₈N₂O₂S |

| Melting Point | Not reported |

| Solubility | Limited aqueous solubility |

| LogP | 1.4 (predicted) |

The compound’s limited solubility in polar solvents necessitates structural modifications for drug delivery applications .

Synthesis and Analytical Characterization

Synthetic Routes

The primary synthesis involves sulfonylation of 1H-indole using chlorosulfonic acid, followed by ammonolysis:

-

Sulfonylation: 1H-indole reacts with chlorosulfonic acid at 0–5°C to form 1H-indole-4-sulfonyl chloride.

-

Ammonolysis: Treatment with aqueous ammonia yields 1H-indole-4-sulfonamide.

Alternative methods include diazotization-sulfonation sequences, as demonstrated in the synthesis of related indole sulfonamides .

Spectroscopic Validation

-

IR Spectroscopy: Strong absorption bands at 1344–1311 cm⁻¹ (asymmetric SO₂ stretch) and 1176–1147 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation .

-

¹H NMR: Resonances at δ 12.14–12.39 ppm (indole NH), 7.15–8.85 ppm (aromatic protons), and 7.21–7.15 ppm (SO₂NH₂) .

-

Mass Spectrometry: Molecular ion peak at m/z 196.22 (M⁺).

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

1H-Indole-4-sulfonamide derivatives exhibit nanomolar inhibition (Kᵢ < 10 nM) against tumor-associated isoforms hCA IX and XII, with >100-fold selectivity over off-target hCA I/II . For example:

| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity Ratio (IX/I) |

|---|---|---|---|

| Derivative 4a | 8.2 | 12.4 | 124 |

| Derivative 7b | 6.5 | 9.8 | 152 |

Molecular docking reveals the sulfonamide group coordinates the Zn²⁺ ion in the hCA active site, while the indole ring occupies hydrophobic pockets .

Antimitotic Activity

Structural analogs, such as 1-(1H-indol-4-yl)-3,5-disubstituted benzenes, inhibit tubulin polymerization by competing with colchicine (IC₅₀ = 0.8–2.3 µM). Lead compound LP-261 reduced NCI-H522 tumor growth by 68% in murine xenografts .

Antimicrobial Effects

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with folate synthesis.

Pharmacological Applications

Anticancer Therapeutics

The selectivity for hCA IX/XII—overexpressed in hypoxic tumors—positions 1H-indole-4-sulfonamide derivatives as candidates for targeted therapy. In vitro, these compounds induce G₂/M cell cycle arrest and apoptosis in breast cancer (MCF-7) and lung adenocarcinoma (A549) lines .

Anti-Inflammatory Agents

Sulfonamide-mediated COX-2 inhibition (IC₅₀ = 1.2 µM) has been observed in murine macrophages, suggesting potential for treating chronic inflammation.

Computational Insights and Structure-Activity Relationships

Molecular Dynamics Simulations

Free energy perturbation calculations highlight the importance of:

-

Hydrophobic interactions: Substitutions at the indole 3-position enhance binding to hCA IX.

-

Hydrogen bonding: The sulfonamide NH₂ group forms critical bonds with Thr199 and Glu106 .

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume